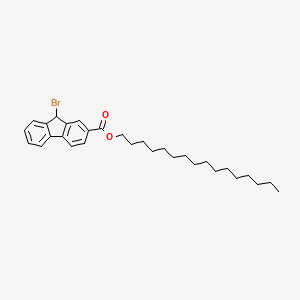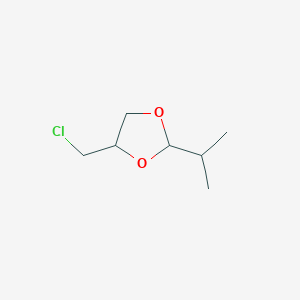
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate is a chemical compound that belongs to the class of fluorene derivatives It is characterized by the presence of a hexadecyl ester group attached to the 9-bromo-9H-fluorene-2-carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 9-bromo-9H-fluorene-2-carboxylate typically involves the esterification of 9-bromo-9H-fluorene-2-carboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the fluorene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 9-substituted fluorene derivatives.
Oxidation: Formation of 9-keto or 9-carboxyfluorene derivatives.
Reduction: Formation of hexadecyl 9-hydroxy-9H-fluorene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorene derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and materials with unique optical properties.
Wirkmechanismus
The mechanism of action of Hexadecyl 9-bromo-9H-fluorene-2-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. Additionally, its lipophilic nature allows it to integrate into lipid membranes, potentially affecting membrane dynamics and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromofluorene: A simpler analog without the ester group, used in similar substitution reactions.
9-Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as a precursor for other fluorene compounds.
9-Chlorofluorene: Similar to 9-bromofluorene but with a chlorine atom, used in various substitution reactions.
Uniqueness
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate is unique due to the presence of the long hexadecyl chain, which imparts distinct lipophilic properties. This feature enhances its potential for applications in drug delivery and material science, where lipophilicity is a desirable attribute .
Eigenschaften
CAS-Nummer |
922499-58-9 |
|---|---|
Molekularformel |
C30H41BrO2 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
hexadecyl 9-bromo-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C30H41BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-33-30(32)24-20-21-26-25-18-15-16-19-27(25)29(31)28(26)23-24/h15-16,18-21,23,29H,2-14,17,22H2,1H3 |
InChI-Schlüssel |
HLIKOGAZDNWNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)



![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)


![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)

![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
